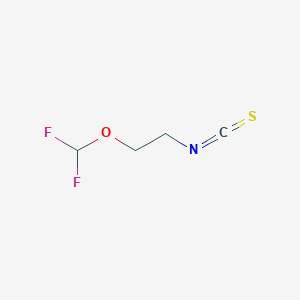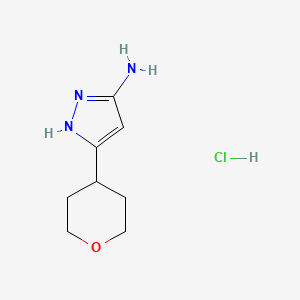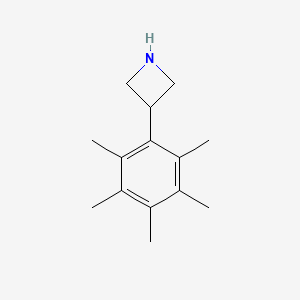
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline is an organic compound that features both an isopropoxy group and a pyrrolidinyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-isopropoxyaniline with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or pyrrolidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.
科学的研究の応用
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline include:
- 4-(Pyrrolidin-1-yl)aniline
- 4-(Pyrrolidin-1-ylmethyl)aniline
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
Uniqueness
The uniqueness of this compound lies in its combination of an isopropoxy group and a pyrrolidinyl group attached to the aniline core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-propan-2-yloxy-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-11-5-6-12(14)13(9-11)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8,14H2,1-2H3 |
InChIキー |
UIOPNZJGHURFGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)


![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)


![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


